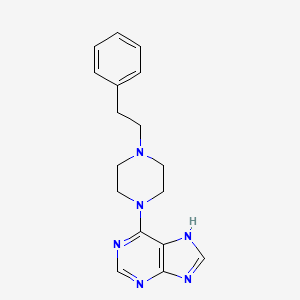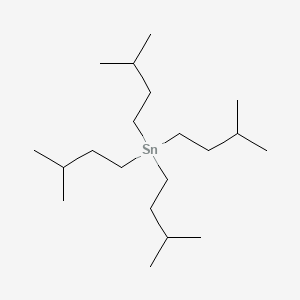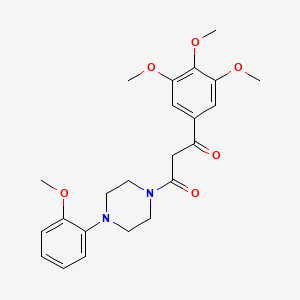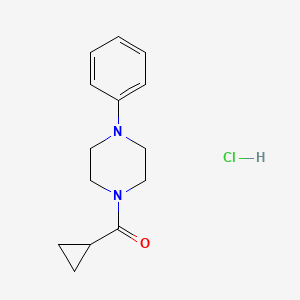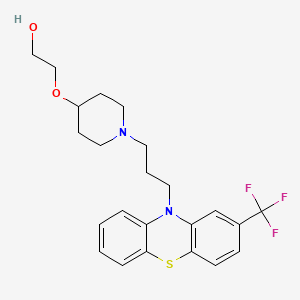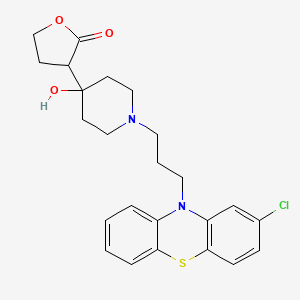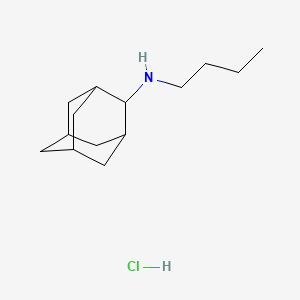
N-butyl-2-adamantanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-2-adamantanamine hydrochloride: is a chemical compound that belongs to the class of adamantane derivatives. Adamantane is a hydrocarbon with a unique cage-like structure, which imparts special properties to its derivatives. The compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From 2-Adamantanone Oxime:
Industrial Production Methods:
- The industrial production of 2-adamantanamine, N-butyl-, hydrochloride typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
- N-butyl-2-adamantanamine hydrochloride can undergo oxidation reactions to form corresponding N-oxides.
- Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction:
- The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
-
Substitution:
- It can undergo nucleophilic substitution reactions where the butyl group can be replaced by other alkyl or aryl groups.
- Common reagents include alkyl halides and aryl halides.
Major Products Formed:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted adamantane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- N-butyl-2-adamantanamine hydrochloride is used as an intermediate in organic synthesis. It is a building block for the synthesis of more complex molecules.
Biology:
- The compound has been studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine:
- Derivatives of adamantane, including 2-adamantanamine, N-butyl-, hydrochloride, are explored for their potential use in treating neurological disorders such as Parkinson’s disease and Alzheimer’s disease.
Industry:
- In the material science industry, the compound is used in the synthesis of polymers and advanced materials due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-adamantanamine, N-butyl-, hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1-Adamantanamine Hydrochloride:
1-(1-Adamantyl)ethylamine Hydrochloride:
3,5-Dimethyl-1-adamantanamine Hydrochloride:
Uniqueness:
- N-butyl-2-adamantanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-butyl group differentiates it from other adamantane derivatives, leading to unique reactivity and potential applications.
Eigenschaften
CAS-Nummer |
39234-34-9 |
|---|---|
Molekularformel |
C14H26ClN |
Molekulargewicht |
243.81 g/mol |
IUPAC-Name |
N-butyladamantan-2-amine;hydrochloride |
InChI |
InChI=1S/C14H25N.ClH/c1-2-3-4-15-14-12-6-10-5-11(8-12)9-13(14)7-10;/h10-15H,2-9H2,1H3;1H |
InChI-Schlüssel |
CKNFFKOMMBVCLD-UHFFFAOYSA-N |
SMILES |
CCCCNC1C2CC3CC(C2)CC1C3.Cl |
Kanonische SMILES |
CCCCNC1C2CC3CC(C2)CC1C3.Cl |
| 39234-34-9 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


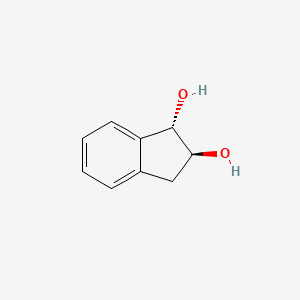
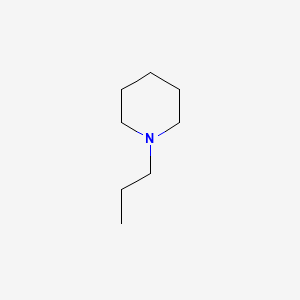


![5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1614705.png)
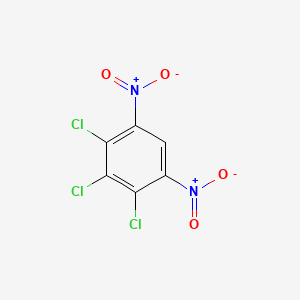

![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1614713.png)
